Cloperastine Hydrochloride

説明

See also: Cloperastine (has active moiety).

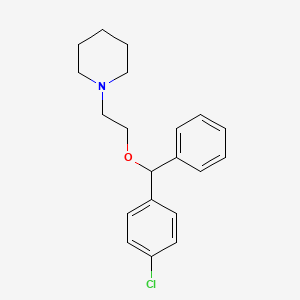

Structure

3D Structure of Parent

特性

IUPAC Name |

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPLRYRWJLTVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3703-76-2 (Parent) | |

| Record name | Cloperastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045413 | |

| Record name | Cloperastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-68-0, 3703-76-2 | |

| Record name | Cloperastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14984-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloperastine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloperastine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cloperastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPERASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cloperastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine hydrochloride is a non-opioid antitussive agent with a multifaceted mechanism of action that distinguishes it from traditional cough suppressants. This technical guide provides a comprehensive overview of the core pharmacological activities of cloperastine, including its central and peripheral effects. The document delves into its interactions with key molecular targets such as the central cough center in the medulla oblongata, histamine H1 receptors, G-protein-coupled inwardly rectifying potassium (GIRK) channels, and sigma-1 receptors. Furthermore, its anticholinergic properties are discussed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of cloperastine's complex mechanism of action.

Introduction

Cloperastine is a centrally acting antitussive agent that has been in clinical use for the symptomatic treatment of cough.[1][2] Unlike opioid-based antitussives, cloperastine exhibits a favorable safety profile, lacking the adverse effects of respiratory depression and addiction.[1] Its efficacy stems from a combination of actions on the central nervous system and the peripheral airways. This guide aims to provide a detailed technical examination of the molecular mechanisms underpinning the therapeutic effects of this compound.

Multifaceted Pharmacological Profile

Cloperastine's antitussive effect is not attributed to a single mechanism but rather to a synergistic combination of activities at multiple physiological targets. These include direct suppression of the cough reflex at the brainstem level, as well as peripheral actions that contribute to the overall reduction in cough frequency and intensity.

Central Antitussive Action

The primary mechanism of cloperastine's antitussive effect is its action on the cough center located in the medulla oblongata.[1] By depressing this central coordinating region for the cough reflex, cloperastine reduces the urge to cough without significantly affecting the respiratory center.[1]

Antihistaminic Activity

Cloperastine is a potent histamine H1 receptor antagonist. This action is particularly beneficial in coughs that have an allergic or inflammatory component. By blocking H1 receptors, cloperastine mitigates the effects of histamine, a key mediator in allergic reactions that can induce bronchoconstriction and promote coughing.[1]

GIRK Channel Inhibition

Recent studies have revealed that cloperastine acts as a blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels. GIRK channels are involved in modulating neuronal excitability. Inhibition of these channels by cloperastine is thought to contribute to its antitussive efficacy. This action may also be related to some of its other central nervous system effects.

Sigma-1 Receptor Agonism

Cloperastine is a high-affinity ligand for the sigma-1 receptor, likely acting as an agonist. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in the modulation of various neurotransmitter systems.[3] The interaction with sigma-1 receptors is considered a potential contributor to the antitussive effects of several non-narcotic cough suppressants, including cloperastine.[4]

Anticholinergic Properties

Cloperastine also exhibits anticholinergic activity, which contributes to its therapeutic profile by reducing mucus secretion in the airways.[1] This can alleviate cough stimuli arising from excessive mucus. The bronchodilatory effect of cloperastine, which helps in relaxing bronchial muscles, is also attributed to its anticholinergic and papaverine-like actions.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities, potency, and pharmacokinetic parameters of this compound.

Table 1: Receptor and Ion Channel Binding Affinities & Potency

| Target | Parameter | Value | Species | Reference |

| Histamine H1 Receptor | Ki | 3.8 nM | Not Specified | [3] |

| Sigma-1 Receptor | Ki | 20 nM | Not Specified | [3] |

| GIRK Channels | IC50 | 1 µM | Human (HEK cells) | [5] |

| hERG K+ Channels | IC50 | 0.027 µM | Human (HEK cells) | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (Single 10 mg Oral Dose)

| Parameter | Fasting State (Mean ± SD) | Postprandial State (Mean ± SD) | Reference |

| Tmax (h) | 1.5 ± 0.8 | 2.6 ± 1.3 | [7] |

| Cmax (ng/mL) | 10.3 ± 3.9 | 9.9 ± 3.5 | [7] |

| AUC0-72h (hng/mL) | 81.0 ± 46.9 | 82.5 ± 40.2 | [7] |

| AUC0-∞ (hng/mL) | 86.8 ± 49.9 | 88.2 ± 42.1 | [7] |

| t1/2 (h) | 23.0 ± 7.7 | 23.9 ± 7.1 | [7] |

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This model is a standard preclinical assay to evaluate the efficacy of antitussive agents.

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.

-

Procedure:

-

Animals are placed in a whole-body plethysmograph to which they have been acclimatized.

-

A baseline cough rate is established.

-

The test compound (e.g., this compound) or vehicle is administered, typically via oral gavage.

-

After a predetermined pretreatment time, the animals are exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a specific duration.

-

The number of coughs is recorded during and after the exposure period. A cough is characterized by a distinctive triphasic pressure change in the plethysmograph.

-

-

Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group to determine the percentage of cough inhibition.[7]

Tracheal Mechanical Stimulus-Induced Cough Model in Guinea Pigs

This model, as pioneered by researchers like Takagi et al., assesses the central antitussive effects of a compound.

-

Animals: Guinea pigs are commonly used.

-

Procedure:

-

The animals are anesthetized.

-

The trachea is surgically exposed.

-

A fine, flexible probe or nylon fiber is inserted into the trachea.

-

Mechanical stimulation of the tracheal mucosa is performed by moving the probe, which elicits the cough reflex.

-

The number of coughs is counted.

-

The test compound is administered, and the effect on the mechanically induced cough is evaluated.

-

-

Data Analysis: The reduction in the number of coughs after drug administration indicates a central antitussive effect.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Overview of Cloperastine's Dual Mechanism of Action.

Caption: GIRK Channel and Sigma-1 Receptor Signaling in Antitussive Effect.

Experimental Workflows

Caption: Workflow for Citric Acid-Induced Cough Experiment.

Conclusion

This compound exhibits a complex and multifaceted mechanism of action that contributes to its efficacy as a non-opioid antitussive agent. Its ability to act both centrally on the cough center in the medulla oblongata and peripherally through antihistaminic and anticholinergic effects provides a broad spectrum of activity against various types of cough. The additional modulation of GIRK channels and sigma-1 receptors further underscores the intricate pharmacology of this drug. The favorable safety profile, particularly the absence of respiratory depression and addiction potential, makes cloperastine a valuable therapeutic option. Further research into the downstream signaling pathways of its molecular targets will continue to enhance our understanding and may open new avenues for the development of more targeted antitussive therapies.

References

- 1. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the antitussive drug cloperastine on ventricular repolarization in halothane-anesthetized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of Cloperastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Cloperastine Hydrochloride (C₂₀H₂₄ClNO·HCl), a piperidine derivative with antitussive and antihistaminic properties. The guide details common synthetic routes, extensive characterization methodologies, and presents key data in a structured format for scientific and research applications.

Synthesis of this compound

The synthesis of cloperastine is typically achieved through a convergent approach, involving the etherification of a benzhydryl derivative with a piperidino-ethanol derivative. The subsequent step involves the formation of the hydrochloride salt. Several variations of this core methodology exist, primarily differing in the choice of starting materials, catalysts, and reaction conditions.[][2]

Common Synthetic Pathway

A widely employed synthetic route involves a two-step process starting from 4-chlorobenzhydrol (also known as (4-chlorophenyl)(phenyl)methanol) and 2-(1-piperidino)ethanol or their respective reactive intermediates.[3][4]

Step 1: Etherification to form Cloperastine Base The key ether linkage is formed by reacting an activated 4-chlorobenzhydryl group with a piperidine-containing alcohol. One common method involves the reaction of 4-chlorodiphenylchloromethane with 2-(1-piperidino)ethanol.[3] An alternative involves first reacting 4-chlorobenzhydrol with 2-chloroethanol to form an intermediate ether, which is then reacted with piperidine.[][4][5]

Step 2: Salt Formation The resulting cloperastine base, which is typically an oil, is dissolved in a suitable solvent and treated with hydrogen chloride (either as a gas or an aqueous/ethanolic solution) to precipitate the stable hydrochloride salt.[3]

References

An In-depth Technical Guide to Cloperastine Hydrochloride: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine, a piperidine derivative, is a centrally acting antitussive agent with a multifaceted pharmacological profile. It exerts its effects through mechanisms distinct from opioid antitussives, primarily involving interactions with the sigma-1 (σ1) receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This technical guide provides a comprehensive overview of the structural analogs and derivatives of cloperastine hydrochloride, detailing its synthesis, mechanism of action, and pharmacological evaluation. The document includes quantitative data on its biological activity, detailed experimental protocols, and visualizations of its signaling pathways to support further research and development in this area.

Introduction

Cloperastine, chemically known as 1-[2-[(4-chlorophenyl)(phenyl)methoxy]ethyl]piperidine, was developed from research into derivatives of the antihistamine diphenhydramine.[1] It exhibits a unique combination of antitussive, antihistaminic, and mild bronchorelaxant properties.[2] Unlike traditional opioid-based cough suppressants, cloperastine does not depress the respiratory center, making it a safer alternative for a wide range of patients.[2] Its primary mechanism of action is believed to be the modulation of neuronal excitability in the cough center through its activity as a σ1 receptor agonist and a GIRK channel blocker.[3][4]

This guide delves into the core aspects of cloperastine's chemistry and pharmacology, with a focus on its structural analogs and derivatives.

Structural Analogs and Derivatives

The development of cloperastine originated from the structural modification of diphenhydramine and its analogs. The core scaffold of cloperastine consists of a diphenylmethane moiety linked to a piperidine ring via an ethyl ether chain. Modifications to this scaffold have primarily focused on the stereochemistry of the chiral center and substitutions on the phenyl rings and the piperidine nitrogen.

Levocloperastine and Dextrocloperastine

Cloperastine is a racemic mixture. Studies on its optical isomers have revealed that the levorotatory enantiomer, levocloperastine , is the more active and less toxic isomer.[5] It has been shown to have a higher therapeutic index compared to both the dextrorotatory isomer and the racemic mixture.[5]

Diphenhydramine Derivatives

As the precursor series for cloperastine, diphenhydramine derivatives represent the earliest structural analogs. The key structural difference is the nature of the amino group, with cloperastine incorporating a piperidine ring.

Synthesis

The synthesis of racemic cloperastine is a multi-step process that can be adapted for the preparation of its derivatives.

General Synthesis of Cloperastine

A common synthetic route for cloperastine involves the following key steps[3]:

-

Halogenation of 4-chlorobenzhydrol: 4-Chlorobenzhydrol is treated with a halogenating agent, such as phosphorus tribromide, to yield 1-(bromophenylmethyl)-4-chlorobenzene.

-

Etherification: The resulting halide is reacted with 2-chloroethanol to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane.

-

Amination: The final step involves the reaction of the chloroethane intermediate with piperidine to yield cloperastine.

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for cloperastine's interaction with various molecular targets.

| Compound | Target | Assay | Value | Reference |

| Cloperastine | σ1 Receptor | Radioligand Binding (Ki) | 20 nM | [3] |

| H1 Receptor | Radioligand Binding (Ki) | 3.8 nM | [3] | |

| GIRK Channels | Electrophysiology (IC50) | 1 µM | [4] | |

| hERG K+ Channel | Electrophysiology (IC50) | 0.027 µM | [7] | |

| Levocloperastine | - | Antitussive Activity (in vivo) | More active than DL-cloperastine | [5][8] |

| - | Acute Toxicity (LD50) | Less toxic than D-cloperastine | [5] |

Mechanism of Action and Signaling Pathways

Cloperastine's antitussive effect is primarily attributed to its modulation of neuronal signaling in the central nervous system, specifically through its interaction with the σ1 receptor and GIRK channels.

Sigma-1 (σ1) Receptor Agonism

Cloperastine acts as an agonist at the σ1 receptor, a molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[3][9] Activation of the σ1 receptor by cloperastine is thought to modulate intracellular calcium signaling and neuronal excitability, contributing to the suppression of the cough reflex. The downstream effectors of σ1 receptor activation in the context of cough suppression are still under investigation but may involve the modulation of various ion channels and signaling proteins.

GIRK Channel Inhibition

Cloperastine is a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[4] GIRK channels are crucial for maintaining the resting membrane potential and controlling neuronal excitability. By inhibiting these channels, cloperastine likely reduces the hyperpolarizing influence of inhibitory neurotransmitters, thereby modulating the activity of neurons within the cough center.

Experimental Protocols

Synthesis of this compound

Materials: 4-chlorobenzhydrol, phosphorus tribromide, tetrachloromethane, 2-chloroethanol, piperidine, diethyl ether, hydrochloric acid.

Procedure:

-

Preparation of 1-(Bromophenylmethyl)-4-chlorobenzene: Dissolve 4-chlorobenzhydrol in tetrachloromethane. Add phosphorus tribromide dropwise at 0°C. Stir the mixture at room temperature for 2 hours. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Preparation of 1-(4-Chlorobenzhydryl)oxy-2-chloroethane: To a solution of the product from step 1 in a suitable solvent, add 2-chloroethanol and a base (e.g., sodium hydride). Heat the mixture to reflux for 4 hours. After cooling, quench the reaction and extract the product. Purify by column chromatography.

-

Preparation of Cloperastine: React the product from step 2 with piperidine in a suitable solvent at reflux for 6 hours. After completion of the reaction, wash the reaction mixture with water and extract the product.

-

Preparation of this compound: Dissolve the purified cloperastine free base in diethyl ether and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Pharmacological Evaluation: Citric Acid-Induced Cough in Guinea Pigs

This in vivo model is a standard method for evaluating the antitussive efficacy of test compounds.[10][11]

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

Apparatus: Whole-body plethysmograph equipped with a nebulizer and a microphone to record cough sounds.

Procedure:

-

Acclimatization: Acclimatize the animals to the plethysmograph chamber for at least 10 minutes before the experiment.

-

Cough Induction: Place the guinea pig in the chamber and expose it to an aerosol of citric acid solution (e.g., 0.3 M) for a fixed period (e.g., 5 minutes).

-

Data Recording: Record the number of coughs during and immediately after the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

-

Drug Administration: Administer the test compound (e.g., this compound, orally or intraperitoneally) at various doses.

-

Post-treatment Evaluation: After a predetermined time (e.g., 1 hour), re-expose the animal to the citric acid aerosol and record the number of coughs.

-

Data Analysis: Calculate the percentage inhibition of the cough reflex for each dose of the test compound compared to a vehicle control group. Determine the ED50 value.

Conclusion

This compound remains a valuable antitussive agent due to its non-narcotic mechanism of action and favorable safety profile. Its structural analogs, particularly the more potent and less toxic levo-enantiomer, highlight the potential for further optimization. The dual mechanism involving σ1 receptor agonism and GIRK channel inhibition presents a unique pharmacological profile that warrants further investigation for the development of novel antitussive drugs. This guide provides a foundational resource for researchers aiming to explore the structure-activity relationships of cloperastine derivatives and to design new chemical entities with improved therapeutic properties. Future research should focus on synthesizing and systematically evaluating a broader range of analogs to establish a comprehensive quantitative structure-activity relationship, which will be instrumental in guiding the development of next-generation antitussive therapies.

References

- 1. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 2. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloperastine - Wikipedia [en.wikipedia.org]

- 4. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0894794A1 - Optical isomers of cloperastine - Google Patents [patents.google.com]

- 6. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the Antitussive Drug Cloperastine on Ventricular Repolarization in Halothane-Anesthetized Guinea Pigs [jstage.jst.go.jp]

- 8. medscape.com [medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. florajournal.com [florajournal.com]

Repurposing Cloperastine Hydrochloride: A Technical Guide to Non-Antitussive Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine hydrochloride, a piperidine derivative traditionally used as a central-acting antitussive agent, is gaining significant attention for its potential therapeutic applications beyond cough suppression. This technical guide provides an in-depth overview of the emerging non-antitussive properties of cloperastine, focusing on its anticancer, anti-inflammatory, and neuroprotective activities. Drawing from a comprehensive review of preclinical studies, this document outlines the mechanistic pathways, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and development in the repurposing of this multifaceted compound.

Introduction

Cloperastine has a well-established safety profile as a cough suppressant, acting primarily on the cough center in the medulla oblongata.[1] Its mechanism of action is multifaceted, involving sigma-1 (σ1) receptor agonism, G-protein-coupled inwardly-rectifying potassium (GIRK) channel blockade, and antihistaminic (H1 receptor antagonism) and anticholinergic activities.[2][3][4] These diverse pharmacological properties form the basis for its exploration in new therapeutic areas. This guide delves into the scientific evidence supporting the repurposing of cloperastine for oncology, inflammatory disorders, and neurological conditions.

Anticancer Applications

Recent research has highlighted the potential of cloperastine as an anticancer agent, particularly in esophageal squamous cell carcinoma (ESCC) and other malignancies through the inhibition of PRMT5.

Inhibition of Esophageal Squamous Cell Carcinoma (ESCC)

Studies have demonstrated that cloperastine significantly inhibits the proliferation of ESCC cells both in vitro and in vivo.[5][6] The primary mechanism of action is the suppression of mitochondrial oxidative phosphorylation.[5][6]

The cytotoxic and anti-proliferative effects of cloperastine on the human ESCC cell lines KYSE150 and KYSE450 are summarized below.

| Cell Line | Assay | Concentration (µM) | Time (h) | Effect | Citation |

| KYSE150 | Cell Viability | 0, 2.5, 5, 10, 25 | 24, 48 | Concentration-dependent decrease | [1][7][8] |

| KYSE450 | Cell Viability | 0, 2.5, 5, 10, 25 | 24, 48 | Concentration-dependent decrease | [1][7][8] |

| SHEE (normal) | Cell Viability | Various | 24, 48 | Less cytotoxic than in ESCC cells | [1] |

| KYSE150 | Cell Proliferation | 0, 2.5, 5, 10, 25 | 24, 48, 72, 96 | Concentration-dependent inhibition | [1][7][8] |

| KYSE450 | Cell Proliferation | 0, 2.5, 5, 10, 25 | 24, 48, 72, 96 | Concentration-dependent inhibition | [1][7][8] |

| KYSE150 | Colony Formation | 0, 2.5, 5, 10, 25 | 12 days | Concentration-dependent reduction | [1][7][8] |

| KYSE450 | Colony Formation | 0, 2.5, 5, 10, 25 | 12 days | Concentration-dependent reduction | [1][7][8] |

Cell Viability and Proliferation Assay:

-

Seed KYSE150 (3000 cells/well) or KYSE450 (5000 cells/well) in 96-well plates.[1]

-

Treat cells with various concentrations of cloperastine (0, 2.5, 5, 10, and 25 µM).[1]

-

Incubate for 24, 48, 72, and 96 hours.[1]

-

For proliferation, fix the cells and stain nuclei with DAPI.[1]

-

Count nuclei using an IN Cell Analyzer 6000.[1]

-

For viability, an MTT assay can be performed following standard procedures.[9]

Colony Formation Assay:

-

Seed KYSE150 or KYSE450 cells (200 cells/well) in 6-well plates.[1]

-

Treat with cloperastine (0, 2.5, 5, 10, and 25 µM).[1]

-

Change the medium every 3 days.[1]

-

After 10-12 days, stain colonies with crystal violet.[1]

-

Photograph and count the colonies.[1]

Cloperastine treatment of ESCC cells leads to the downregulation of proteins involved in mitochondrial oxidative phosphorylation, such as NDUFA1, NDUFS5, and COX6B1.[5][6] This disrupts mitochondrial function and inhibits cancer cell proliferation.

Cloperastine's Anticancer Mechanism in ESCC.

Experimental Workflow for ESCC Studies.

PRMT5 Inhibition

Cloperastine has been identified as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in several cancers, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer (CRC), and breast cancer (BC).[10][11][12][13] By inhibiting PRMT5, cloperastine can reduce the methylation of NF-κB, thereby suppressing its activation and downstream pro-tumorigenic effects.[10][12]

AlphaLISA-based PRMT5 Inhibition Assay:

-

Utilize an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit for PRMT5 enzymatic activity.

-

Incubate recombinant PRMT5 with its substrate and S-adenosylmethionine (SAM) in the presence of varying concentrations of cloperastine.

-

Follow the manufacturer's protocol to measure the methylation reaction product.

-

Calculate the IC50 value from the dose-response curve.

Anti-inflammatory Applications

Cloperastine exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Reduction of IL-6 in Sepsis Model

In a lipopolysaccharide (LPS)-induced sepsis model, cloperastine was shown to reduce the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6).[14]

| Model | Treatment | Dose/Concentration | Outcome | Citation |

| RAW264.7 cells | Cloperastine + LPS | 1, 10, 25 µM | Dose-dependent reduction in IL-6 secretion | [2][5] |

| C57BL/6J mice | Cloperastine (i.p.) + LPS (5 mg/kg) | 1, 10 mg/kg | Reduced IL-6 levels in lung tissue | [2][5] |

| C57BL/6J mice | Cloperastine (i.p.) + LPS (12 mg/kg) | 0.5 mg/kg | Increased survival rate from 10% to 70% | [5] |

In Vitro IL-6 Measurement:

-

Culture RAW264.7 monocyte/macrophage cells.

-

Pre-treat cells with cloperastine (1, 10, 25 µM) for 1 hour.

-

Stimulate with LPS for 24 hours.[2]

-

Collect the culture media and measure IL-6 concentration using an ELISA kit.[2]

In Vivo Sepsis Model:

-

Use male C57BL/6J mice (7-8 weeks old).[2]

-

Administer cloperastine (e.g., 1 or 10 mg/kg) intraperitoneally (i.p.) 4 hours before LPS challenge.[2][10]

-

Induce sepsis by i.p. injection of LPS (5 mg/kg).[2]

-

Monitor rectal temperature and collect lung tissue and serum after 24 hours for IL-6 measurement by ELISA.[2][10]

Cloperastine's anti-inflammatory effect is mediated through the activation of the Akt/GSK3β/Nrf2 signaling pathway.[14] This leads to an increase in the antioxidant response and a decrease in pro-inflammatory cytokine production.

Cloperastine's Anti-inflammatory Signaling Pathway.

Neuroprotective and Neurological Applications

Cloperastine's ability to modulate neuronal channels and receptors suggests its potential in treating certain neurological disorders.

Rett Syndrome

In a mouse model of Rett Syndrome, a neurodevelopmental disorder with breathing abnormalities, cloperastine improved respiratory function.[8] This effect is attributed to its ability to block presynaptic GIRK channels, which enhances the release of the inhibitory neurotransmitter GABA.[4][8]

| Model | Treatment | Dose | Key Finding | IC50 | Citation |

| Mecp2-null mice | Cloperastine (i.p.) | 30 mg/kg | Decreased apneas and breath frequency variation | - | [8][15] |

| HEK cells | Cloperastine | 10 µM | Inhibition of GIRK currents | 1 µM | [4][8] |

Breathing Assessment in Rett Syndrome Mouse Model:

-

Use Mecp2-null mice, a model for Rett Syndrome.[15]

-

Measure baseline breathing activity using plethysmography.[15]

-

Administer a single intraperitoneal injection of cloperastine (30 mg/kg).[15]

-

Record breathing parameters, including apnea frequency and breath frequency variation, for up to four hours post-injection.[15]

Cloperastine's Mechanism in Rett Syndrome.

Rescue of Cognitive Impairment

Cloperastine has demonstrated neuroprotective effects in a mouse model of prenatal diethylstilbestrol (DES) exposure, which is known to cause learning and memory deficits.[6]

| Model | Treatment | Dose (s.c., twice daily) | Outcome | Citation |

| DES-exposed mice | Cloperastine | 10 and 30 mg/kg | Ameliorated impairment of passive avoidance responses | [6] |

Passive Avoidance Test:

-

Prenatally expose mice to diethylstilbestrol (DES).[6]

-

From postnatal day 32 to 41, administer cloperastine (10 or 30 mg/kg) subcutaneously twice a day.[6]

-

On day 42, conduct the acquisition phase: place the mouse in a brightly lit compartment connected to a dark compartment. Upon entering the dark side, a mild foot-shock is delivered.[16][17]

-

On day 43 (24 hours later), perform the retention test: place the mouse back in the lit compartment and measure the latency to enter the dark compartment.[16]

-

Longer latency indicates improved learning and memory.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound possesses significant therapeutic potential beyond its current use as an antitussive. Its anticancer, anti-inflammatory, and neuroprotective properties, underpinned by its diverse pharmacological actions, open promising avenues for drug repurposing. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to design and execute further investigations. Future research should focus on elucidating the detailed molecular interactions, optimizing dosing regimens for these new indications, and ultimately translating these preclinical findings into clinical trials to validate the efficacy and safety of cloperastine in these non-antitussive applications.

References

- 1. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Cloperastine rescues impairment of passive avoidance response in mice prenatally exposed to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. doaj.org [doaj.org]

- 12. Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer treatment | EurekAlert! [eurekalert.org]

- 13. eurekalert.org [eurekalert.org]

- 14. Cloperastine Reduces IL-6 Expression via Akt/GSK3/Nrf2 Signaling in Monocytes/Macrophages and Ameliorates Symptoms in a Mouse Sepsis Model Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scantox.com [scantox.com]

- 17. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

Cloperastine: A Technical Guide to its Discovery, Development, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the antitussive agent Cloperastine. It covers the complete lifecycle of the drug, from its initial discovery and synthesis to its preclinical and clinical development. The guide details its multifaceted mechanism of action, presents key quantitative data in structured tables, and outlines the methodologies of pivotal experiments. Visual diagrams generated using the DOT language are provided to illustrate complex pathways and workflows, offering a clear and in-depth resource for professionals in the field of pharmacology and drug development.

Discovery and Initial Development

Cloperastine (1-[2-(p-chloro-alpha-phenylbenzyloxy)ethyl]piperidine) was first identified and studied by a research group led by Takagi at the University of Tokyo.[1][2] The discovery emerged from a systematic investigation into the pharmacological activities of various derivatives of diphenhydramine, a well-known antihistamine.[1][2] The primary goal was to find a compound with potent antitussive effects but without the narcotic properties and respiratory depression associated with opioid-based cough suppressants like codeine.

The initial preclinical studies demonstrated that Cloperastine possessed a strong antitussive effect, acting on the central cough center without depressing the respiratory center.[1][3][4] The drug was commercially developed in Japan, with sources indicating its introduction by Yoshitomi in 1972 or development by Mitsubishi in 1965.[5][6]

Chemical Synthesis

The synthesis of Cloperastine is a multi-step process starting from 4-Chlorobenzhydrol. The general pathway involves the formation of an ether linkage followed by the introduction of the piperidine moiety.[7]

Experimental Protocol: Industrial Synthesis of Cloperastine [7][][9]

-

Etherification: 4-Chlorobenzhydrol is reacted with 2-Chloroethanol. This step can be catalyzed by an acid catalyst like sodium bisulfate in a solvent such as toluene.[9] The mixture is heated to facilitate the reaction. After the reaction period, the solution is cooled, filtered, and the organic phase is washed and concentrated under reduced pressure to yield 1-(4-Chlorobenzhydryl)oxy-2-chloroethane.

-

Amination: The resulting chloroethane derivative is then reacted with piperidine. This reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the HCl formed.[] The mixture is heated to drive the reaction to completion.

-

Purification: Following the reaction, the product is extracted and purified, often through vacuum distillation, to yield the final Cloperastine base.

-

Salt Formation (Optional): For pharmaceutical use, the Cloperastine base is often converted to a salt, such as Cloperastine hydrochloride or fendizoate, by reacting it with the corresponding acid in a suitable solvent.[6]

Pharmacodynamics and Mechanism of Action

Cloperastine's efficacy stems from a multifaceted mechanism of action, targeting both central and peripheral pathways involved in the cough reflex.[10] It is distinguished from many other antitussives by its combination of effects.

-

Central Antitussive Action: The primary mechanism is the suppression of the cough center located in the medulla oblongata of the brainstem.[10][11][12] By inhibiting neural signals in this region, it reduces the frequency and intensity of the cough reflex. Unlike opioids, it achieves this without significant narcotic effects or depression of the respiratory center.[1][4]

-

Antihistaminic Activity: Cloperastine is a potent histamine H1 receptor antagonist (Kᵢ = 3.8 nM).[7][][10] This action is particularly beneficial in coughs with an allergic component, as it blocks histamine-induced bronchoconstriction and inflammation.[1][11]

-

Anticholinergic Activity: The drug exhibits anticholinergic properties, which contribute to its therapeutic effect by reducing mucus secretion in the airways and promoting bronchial muscle relaxation.[10][11] This helps to decrease peripheral stimuli that can trigger a cough.

-

Other Receptor Interactions: Studies have identified other activities that may contribute to its antitussive effects, including being a ligand for the σ₁ receptor (Kᵢ = 20 nM) and a blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[7][13] The blockade of GIRK channels may enhance GABA release, contributing to its respiratory-improving effects.[13]

Preclinical Development

The foundational preclinical work established Cloperastine's efficacy and safety profile, frequently comparing it to the gold standard at the time, codeine.

Key Preclinical Findings:

-

Antitussive Efficacy: In guinea pigs, Cloperastine demonstrated superior efficacy in suppressing cough induced by mechanical stimulation of the trachea, with its effect being 1.9 times greater than that of codeine.[1] It was also effective against cough induced by chemical irritants like ammonia (NH₃) and citric acid vapor.[1]

-

Site of Action: Studies in dogs and cats confirmed that Cloperastine's action was specific to the cough center, with no interference with the respiratory center, a significant advantage over narcotic antitussives.[1]

-

Bronchorelaxant and Antihistaminic Effects: In vitro and in vivo experiments in guinea pigs confirmed its dual activity. It relaxed bronchial musculature tightened by acetylcholine and histamine and antagonized histamine aerosol-induced bronchospasm.[1][14]

-

Safety and Toxicology: Cloperastine showed good toxicological characteristics and, importantly, no potential for addiction or dependency.[1]

Table 1: Summary of Key Preclinical Efficacy Data

| Experimental Model | Species | Outcome Measure | Result | Reference |

| Mechanical Tracheal Stimulation | Guinea Pig | Cough Suppression | 1.9x more potent than codeine | [1] |

| Citric Acid Vapor Inhalation | Guinea Pig | Reduction in Cough Fits | Activity similar to codeine | [1] |

| Histamine Aerosol Challenge | Guinea Pig | Bronchospasm Inhibition | Demonstrated significant antihistaminic effect | [1] |

| Acetylcholine-induced Contraction | Guinea Pig (Tracheal Chain) | Muscle Relaxation | Demonstrated bronchorelaxant effect | [1] |

Experimental Protocol: Cough Induction by Mechanical Stimulation in Guinea Pigs [1]

-

Animal Model: Healthy adult guinea pigs are used.

-

Anesthesia: Animals are lightly anesthetized to permit the insertion of the stimulating instrument without causing distress.

-

Stimulation: A fine, flexible nylon bristle or similar mechanical probe is inserted into the trachea. The probe is gently moved to touch the tracheal mucosa, specifically the carina, which is highly sensitive and reliably induces a cough reflex.

-

Drug Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline), the test group receives Cloperastine (administered orally or intraperitoneally), and a positive control group receives codeine at various doses.

-

Measurement: After a set period for drug absorption (e.g., 30-60 minutes), the mechanical stimulation is repeated. The number of coughs produced in response to the stimulus is counted.

-

Analysis: The reduction in the number of coughs in the drug-treated groups compared to the vehicle control group is calculated to determine the percentage of inhibition and establish a dose-response curve.

References

- 1. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. Pharmacological and clinical overview of cloperastine in treatment of cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CLOPERASTINE | 3703-76-2 [chemicalbook.com]

- 6. CN113651772A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Cloperastine - Wikipedia [en.wikipedia.org]

- 9. CN104529943A - Industrial preparation method of cloperastine - Google Patents [patents.google.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]

- 12. What is Cloperastine Fendizoate used for? [synapse.patsnap.com]

- 13. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cloperastine Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine, a centrally and peripherally acting antitussive agent, exerts its pharmacological effects through modulation of multiple molecular targets. This document provides a comprehensive technical overview of the receptor binding affinity of Cloperastine Hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its mechanism of action. This guide summarizes quantitative binding data, outlines detailed experimental methodologies for assessing receptor affinity, and presents visual representations of relevant signaling pathways and experimental workflows.

Introduction

Cloperastine is a non-narcotic cough suppressant with a multifaceted mechanism of action.[1][2] Its therapeutic effects are attributed to its interaction with several key receptors and ion channels, leading to both central suppression of the cough reflex and peripheral effects such as antihistaminic and anticholinergic activities.[1][2] A thorough understanding of its receptor binding profile is crucial for elucidating its complete pharmacological spectrum, including both therapeutic actions and potential side effects. This guide consolidates the available quantitative data on Cloperastine's binding affinity for its primary and secondary targets, providing a foundational resource for further research and development.

Quantitative Receptor Binding Affinity

The binding affinity of this compound has been quantified for several receptors and ion channels. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), providing a comparative view of its potency at these targets.

| Target | Parameter | Value | Reference(s) |

| Sigma-1 (σ₁) Receptor | Kᵢ | 20 nM | [3] |

| Histamine H1 Receptor | Kᵢ | 3.8 nM | [3] |

| G protein-coupled inwardly-rectifying potassium (GIRK) Channels | IC₅₀ | 1 µM | [2] |

| Muscarinic Acetylcholine Receptors | IC₅₀ | < 100 nM | [4] |

| hERG K⁺ Channels | IC₅₀ | 0.027 µM | [5] |

Signaling Pathways

Cloperastine's interaction with its target receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with the principal receptors modulated by Cloperastine.

Experimental Protocols

The determination of receptor binding affinity is paramount in drug discovery. The following sections detail the generalized experimental methodologies employed to ascertain the binding parameters of compounds like Cloperastine.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor. These assays can be conducted in competitive or saturation formats.

4.1.1. Membrane Preparation

-

Tissue/Cell Homogenization: The tissue (e.g., guinea pig brain for σ₁ receptors, bovine cerebral cortex for H₁ and muscarinic receptors) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

4.1.2. Competitive Binding Assay (for Kᵢ determination)

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors, [³H]pyrilamine for H₁ receptors, or [³H]N-methylscopolamine for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (Cloperastine) are incubated with the prepared cell membranes.

-

Equilibrium: The incubation is carried out for a sufficient duration (e.g., 60-120 minutes) at a specific temperature (e.g., 25-37°C) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Electrophysiological Assays

Electrophysiological techniques, such as patch-clamp, are employed to measure the functional effects of a drug on ion channel activity.

4.2.1. Cell Preparation

-

Cell Culture: A suitable cell line (e.g., HEK293 cells) is transiently or stably transfected to express the ion channel of interest (e.g., GIRK channels or hERG channels).

-

Plating: Cells are plated onto coverslips for electrophysiological recording.

4.2.2. Patch-Clamp Recording (for IC₅₀ determination of channel blockers)

-

Whole-Cell Configuration: The whole-cell patch-clamp configuration is established to record the macroscopic currents flowing through the ion channels.

-

Solution Exchange: The cells are perfused with an external solution containing the appropriate ions to isolate the current of interest. A baseline recording is obtained.

-

Drug Application: Increasing concentrations of the test compound (Cloperastine) are applied to the cell via the perfusion system.

-

Current Measurement: The effect of each concentration on the channel current is measured.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated. A concentration-response curve is then plotted, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

Conclusion

This compound exhibits a complex pharmacological profile, characterized by high-affinity binding to histamine H1 and sigma-1 receptors, and moderate inhibitory activity at muscarinic receptors, GIRK channels, and hERG K⁺ channels. This polypharmacology likely contributes to its antitussive efficacy as well as its side-effect profile. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development, facilitating a deeper understanding of Cloperastine's mechanism of action and informing the design of future studies.

References

- 1. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Designing, docking and molecular dynamics simulation studies of novel cloperastine analogues as anti-allergic agents: homology modeling and active site prediction for the human histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and metabolism of Cloperastine Hydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Cloperastine Hydrochloride

Introduction

This compound, a piperidine derivative, is a centrally acting antitussive agent utilized in the treatment of cough.[1][2] First introduced in Japan in 1972, its clinical application has expanded to various countries in Europe and Asia.[3] Cloperastine exerts its cough-suppressant effect by acting on the cough center in the medulla oblongata, but it is also distinguished by its additional antihistaminic and mild bronchorelaxant properties.[1][4][5] Unlike opioid-based antitussives, it does not depress the respiratory center or carry a risk of addiction.[1][6] This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics, metabolism, and relevant experimental methodologies for cloperastine, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of cloperastine describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Cloperastine is rapidly absorbed following oral administration.[1] The initial therapeutic response is typically observed within 20 to 30 minutes of ingestion.[1][6] A single oral dose has a duration of action of approximately 3 to 4 hours.[1][6]

Studies in healthy Chinese subjects have shown that food does not have a significant effect on the absorption of cloperastine. Peak plasma concentrations (Tmax) are generally reached between 1 and 1.5 hours after administration.[6][7]

Distribution

Following absorption, cloperastine is distributed to various tissues. Eight hours after administration, the drug is still detectable in plasma and for about six hours in tissues and parenchyma.[1] The highest concentration of the drug is found in the liver, reaching its peak within two hours of ingestion.[1][4] Specific data on the volume of distribution and protein binding percentages are not extensively detailed in the available literature.

Metabolism

Cloperastine undergoes extensive hepatic metabolism.[1] The primary metabolic pathway is mediated by the cytochrome P450 (CYP) enzyme system.[][9]

-

Primary Pathway: The main enzyme responsible for cloperastine metabolism is CYP2D6 .[] This isoenzyme converts cloperastine into its principal metabolite, desmethyl loperastine, which possesses weak antihistamine activity.[]

-

Secondary Pathways: Other cytochrome P450 isoenzymes, such as CYP3A4 and CYP2C19 , are also involved in its metabolism to a lesser extent.[]

-

Further Metabolism: The resulting metabolites undergo further metabolic processes, with glucuronoconjugation being a key elimination pathway.[1][4]

Excretion

Cloperastine and its metabolites are completely metabolized and eliminated from the body within 24 hours of administration.[1][6] Excretion occurs through two primary routes:

-

Renal Excretion: Metabolites are eliminated primarily through the kidneys in the urine.[1][4]

-

Biliary Excretion: A portion of the metabolites is also eliminated in the bile.[1][4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key quantitative pharmacokinetic data for this compound derived from a single-dose bioequivalence study in healthy adult subjects.[6][10]

Table 1: Pharmacokinetic Parameters of Cloperastine (10 mg Single Dose) in Healthy Chinese Adults

| Parameter | Fasting State (n=25) | Postprandial State (n=30) |

| Cmax (ng/mL) | 2.58 ± 0.45 | 2.22 ± 0.38 |

| Tmax (h) | 1.1 ± 0.4 | 1.9 ± 1.0 |

| AUC0–72h (h·ng/mL) | 14.00 ± 2.30 | 14.12 ± 1.76 |

| AUC0–∞ (h·ng/mL) | 14.73 ± 2.45 | 14.65 ± 1.83 |

| t1/2 (h) | 5.8 ± 1.3 | 6.6 ± 1.2 |

| Data adapted from Luo HY, et al. (2022). Values are presented as mean ± standard deviation.[6][10] |

Table 2: Summary of Cloperastine Administration and Onset of Action

| Parameter | Value | Reference |

| Therapeutic Dose (Adults) | 10–20 mg, three times daily | [1][6] |

| Onset of Action | 20–30 minutes | [1][6] |

| Duration of Single Dose | 3–4 hours | [1][6] |

Experimental Protocols

The data presented above were largely derived from well-controlled clinical trials. The methodology outlined below is based on the protocol for a bioequivalence study of cloperastine tablets.[6][10]

Study Design: Bioequivalence Trial

-

Design: A single-center, randomized, open-label, two-cycle, self-crossover Phase I clinical trial was conducted.[11][10]

-

Population: The study enrolled 60 healthy Chinese subjects, who were allocated to either a fasting (n=28) or postprandial (n=32) cohort.[2][6]

-

Dosing: Subjects received a single oral dose of 10 mg of either the test (T) or reference (R) cloperastine preparation in each study period, separated by a washout period.

-

Objective: To compare the pharmacokinetic profiles, assess bioequivalence, and evaluate the safety of the two preparations.

Sample Collection and Analysis

-

Blood Sampling: Whole blood samples were collected at specific time points before and up to 72 hours after drug administration.[2][6] Key collection times were designed to capture the peak concentration range (1.5–4 hours).[6]

-

Analytical Method: Plasma concentrations of cloperastine were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for determining drug concentrations in biological matrices.[2]

Pharmacokinetic Analysis

-

Model: A non-compartment model was used for the pharmacokinetic analysis.[6]

-

Software: WinNonlin software (Version 8.3) was utilized to calculate the pharmacokinetic parameters.[6]

-

Parameters: The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the plasma concentration-time curves.[6] The area under the plasma concentration-time curve from time zero to 72 hours (AUC0–72h) and to infinity (AUC0–∞) were calculated.[6]

Visualizations: Pathways and Workflows

Metabolic Pathway of Cloperastine

Caption: Metabolic cascade of Cloperastine via CYP450 enzymes.

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a typical cloperastine pharmacokinetic clinical trial.

Drug Interactions

The metabolic profile of cloperastine suggests a potential for drug-drug interactions.

-

CYP450 Interactions: Co-administration with drugs that are strong inhibitors or inducers of CYP2D6 or CYP3A4 could alter the plasma concentrations of cloperastine, potentially affecting its efficacy and safety profile.[][9]

-

CNS Depressants: Concurrent use with other central nervous system depressants, such as alcohol or benzodiazepines, may potentiate the sedative effects of cloperastine, leading to increased drowsiness.[9]

-

Anticholinergic Drugs: The mild anticholinergic properties of cloperastine could be exacerbated when taken with other anticholinergic medications, increasing the risk of side effects like dry mouth, constipation, and urinary retention.[9]

Conclusion

This compound is an effective antitussive agent that is rapidly absorbed and extensively metabolized in the liver, primarily by the CYP2D6 isoenzyme. It is eliminated through both renal and biliary pathways within 24 hours. Recent pharmacokinetic studies have provided clear data on its behavior in humans, demonstrating no significant food effect on its absorption. The detailed metabolic pathways and experimental protocols outlined in this guide offer a solid foundation for further research and development. Future investigations could focus on characterizing the full profile of metabolites and exploring the pharmacogenetics related to CYP2D6 polymorphisms to further refine its clinical application.

References

- 1. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloperastine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Pharmacokinetics, Bioequivalence and Safety of Cloperastine in Chinese Healthy Subjects Under Fasting and Postprandial Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cloperastine Hydrochloride: A Technical Guide on Central Nervous System Activity and Side Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine hydrochloride is a non-opioid antitussive agent with a multifaceted pharmacological profile. While its primary therapeutic action is the suppression of the cough reflex via a central mechanism, its activity extends to several other central nervous system (CNS) targets, which contribute to both its efficacy and its side effect profile. This technical guide provides an in-depth analysis of the CNS activity of cloperastine, detailing its molecular targets, summarizing quantitative pharmacological data, outlining key experimental protocols for its evaluation, and discussing the resultant CNS side effects.

Central Nervous System (CNS) Activity and Mechanism of Action

Cloperastine's primary antitussive effect originates from its action on the cough center in the medulla oblongata, where it elevates the threshold of the cough reflex.[1][2][3][4] Unlike opioid-based antitussives, it achieves this without significant depression of the respiratory center.[4][5] The precise molecular mechanisms are complex and involve interactions with multiple CNS targets.

Key Molecular Targets:

-

Sigma-1 (σ₁) Receptor Agonism: Cloperastine is a potent ligand and likely agonist of the σ₁ receptor.[6][7] The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates various signaling pathways, including calcium signaling and ion channel function, which may play a role in its central antitussive effect.[8]

-

Histamine H1 Receptor Antagonism: The drug exhibits significant antihistaminic activity by acting as an antagonist or inverse agonist at H1 receptors.[1][2][5][6] This action is particularly relevant for coughs with an allergic component but also contributes significantly to its primary CNS side effect, sedation.[1][9]

-

G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channel Blockade: Cloperastine is a potent blocker of GIRK channels.[6][10] By blocking these channels in presynaptic terminals, it can enhance the release of neurotransmitters like GABA, which has an inhibitory effect on neuronal networks, potentially contributing to the suppression of cough-related neural circuits.[11]

-

Anticholinergic Activity: The molecule possesses mild anticholinergic properties, which can reduce mucus secretion in the airways.[1][2][3] This action may also contribute to some of its CNS and peripheral side effects, such as dry mouth and drowsiness.[2][3]

Signaling Pathway for CNS Activity

The following diagram illustrates the proposed signaling pathways through which cloperastine exerts its central antitussive and other CNS effects.

Quantitative Pharmacological Data

The affinity and potency of cloperastine at its various molecular targets have been quantified in several studies. This data is crucial for understanding its pharmacological profile.

| Parameter | Target | Value | Species/System | Reference |

| Binding Affinity (Ki) | Sigma-1 (σ₁) Receptor | 20 nM | Not Specified | [6][10] |

| Histamine H1 Receptor | 3.8 nM | Not Specified | [6][10] | |

| Inhibitory Conc. (IC₅₀) | GIRK Channels | 1 µM | HEK Cells | [11] |

| Relative Potency | Antitussive Effect | 1.9x Codeine | Guinea Pig | [5] |

| Acute Toxicity (LD₅₀) | Oral (as fendizoate) | >2000 mg/kg | Rat, Mouse | [5] |

| Intraperitoneal (as HCl) | >1000 mg/kg | Rat, Mouse | [5] |

CNS Side Effects

The CNS side effects of cloperastine are directly linked to its mechanism of action, particularly its potent antihistaminic and anticholinergic activities.

Commonly Reported CNS Side Effects:

-

Confusion (less common)[12]

The incidence of these side effects is generally low, and cloperastine is considered to have a favorable tolerability profile compared to opioid antitussives.[1][5] Studies on levocloperastine, the levorotatory isomer, suggest it may have a reduced incidence of CNS side effects compared to the racemic mixture.[14] Overdose can lead to more severe CNS effects, including an anticholinergic syndrome and, in rare cases, movement disorders.[15][16]

Relationship Between Mechanism and Side Effects

The following diagram illustrates the logical flow from cloperastine's receptor interactions to its observed CNS side effects.

Key Experimental Protocols

The characterization of cloperastine's CNS activity has relied on a range of in vitro, in vivo, and clinical methodologies.

4.1 Preclinical Protocols

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of cloperastine for its target receptors (e.g., σ₁, H1).

-

Methodology: Competitive binding assays are performed using cell membrane preparations expressing the receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of cloperastine. The concentration of cloperastine that displaces 50% of the radioligand (IC₅₀) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

-

In Vivo Antitussive Models:

-

Objective: To assess the antitussive efficacy of cloperastine.

-

Methodology: Guinea pigs are commonly used. Cough is induced by a chemical irritant (e.g., nebulized citric acid or ammonia vapor) or by mechanical stimulation of the trachea.[5] Animals are pre-treated with cloperastine, a vehicle control, or a comparator drug (e.g., codeine). The number of coughs is counted over a specified period, and the percentage reduction in cough frequency is calculated to determine efficacy.[5]

-

-

Electrophysiology (Patch Clamp):

-

Objective: To measure the effect of cloperastine on ion channel function and neuronal activity.

-

Methodology: For GIRK channel activity, whole-cell patch clamp recordings are performed on cells engineered to express the channels (e.g., HEK cells).[11] The effect of cloperastine on channel currents is measured to determine IC₅₀. To assess effects on neuronal networks, brain slice preparations (e.g., containing the locus coeruleus) are used. Spontaneous inhibitory postsynaptic currents (sIPSCs) are recorded to measure changes in GABAergic transmission following cloperastine application.[11]

-

4.2 Clinical Trial Protocols

-

Efficacy and Safety Assessment:

-

Objective: To evaluate the therapeutic efficacy and tolerability of cloperastine in patients.

-

Methodology: Double-blind, randomized, controlled trials are the gold standard. Patients with cough from a specific etiology (e.g., upper respiratory tract infection, chronic bronchopneumonia) are randomized to receive cloperastine or a control (placebo or an active comparator like codeine).[5] Efficacy is assessed using objective measures (cough frequency) and subjective patient-reported outcomes (cough severity scores, impact on sleep). Safety and side effects are systematically recorded using questionnaires and clinical observation throughout the study.[5]

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical to clinical evaluation of a CNS-acting drug like cloperastine.

Conclusion

This compound is an effective centrally acting antitussive with a well-defined, multi-target mechanism of action. Its activity as a sigma-1 receptor agonist, histamine H1 antagonist, and GIRK channel blocker collectively contributes to its therapeutic effect. The primary CNS side effects, namely sedation and dizziness, are predictable consequences of its potent H1 receptor blockade and anticholinergic properties. For drug development professionals, cloperastine serves as an important example of a non-opioid antitussive, offering a balance of efficacy and a generally favorable safety profile, with its levorotatory isomer presenting a potential pathway for further reducing CNS-related adverse events. A thorough understanding of its complex pharmacology is essential for its appropriate clinical use and for the development of future antitussive agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloperastine - Wikipedia [en.wikipedia.org]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. H1 antagonist - Wikipedia [en.wikipedia.org]

- 10. Cloperastine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 11. The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the side effects of this compound? [synapse.patsnap.com]

- 13. What are the side effects of Cloperastine Fendizoate? [synapse.patsnap.com]

- 14. aesculapius.it [aesculapius.it]

- 15. Cloperastine overdose and misuse - AdisInsight [adisinsight.springer.com]

- 16. Clinical Practice Guidelines : Antihistamine poisoning [rch.org.au]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cloperastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cloperastine Hydrochloride in pharmaceutical formulations. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. This document provides comprehensive experimental protocols, system suitability criteria, and method validation data to facilitate its implementation in a laboratory setting.

Introduction

This compound, chemically known as 1-[2-[(p-chloro-α-phenylbenzyl)oxy]ethyl]piperidine hydrochloride, is an antitussive agent with antihistaminic and central nervous system depressant properties.[1] It is utilized in the symptomatic treatment of cough.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document outlines a validated HPLC method for the quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been established for the analysis of this compound:

| Parameter | Recommended Conditions |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Luna C18, ZORBAX ECLIPSE Plus-C18, Hypersil BDS C18)[1][2] |

| Mobile Phase | Isocratic mixture of 5 mM Phosphate Buffer (pH 6.5) and Acetonitrile (60:40 v/v) |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 50 µL |

| Column Temperature | Ambient |

| Detection | UV at 262 nm |

| Run Time | Approximately 10 minutes[2] |

Reagents and Standards

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Preparation of Solutions

Mobile Phase Preparation (5 mM Phosphate Buffer, pH 6.5):

-

Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a 5 mM solution.

-

Adjust the pH to 6.5 using dilute orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix the filtered buffer with acetonitrile in a 60:40 ratio.

-

Degas the mobile phase by sonication or other suitable means before use.

Standard Solution Preparation (Example Concentration: 50 µg/mL):

-

Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Further dilute 5 mL of this stock solution to 50 mL with the mobile phase to obtain a final concentration of 50 µg/mL.

Sample Preparation (from Tablets):

-